molecular formula C23H17NO2 B11044271 2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one

2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one

Cat. No.: B11044271
M. Wt: 339.4 g/mol
InChI Key: VUPDBYUMIDPTOC-UHFFFAOYSA-N
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Description

2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound with a unique structure that combines naphthalene, indole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-bromo-3-nitroquinolin-4-ol with POCl3 and triethylamine under argon protection at 100°C . The mixture is then poured into cold water, adjusted to pH 9-10, and extracted with ethyl acetate .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pH, and reaction times.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one is unique due to its specific combination of naphthalene, indole, and phenoxy groups, which confer distinct chemical and biological properties. Its ability to inhibit both PI3K and mTOR pathways makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

14-methyl-10-(4-methylphenoxy)-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one

InChI

InChI=1S/C23H17NO2/c1-14-7-9-15(10-8-14)26-20-12-11-19-21-18(13-24(19)2)16-5-3-4-6-17(16)23(25)22(20)21/h3-13H,1-2H3

InChI Key

VUPDBYUMIDPTOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C3C4=C(C=C2)N(C=C4C5=CC=CC=C5C3=O)C

Origin of Product

United States

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